2-(3-Methoxymethyl-piperidin-1-yl)-ethanol
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Overview
Description
2-(3-Methoxymethyl-piperidin-1-yl)-ethanol is a chemical compound with the molecular formula C9H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxymethyl-piperidin-1-yl)-ethanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the alkylation of piperidine with methoxymethyl chloride, followed by the addition of ethylene oxide to introduce the ethanol group. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxymethyl-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-Methoxymethyl-piperidin-1-yl)-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving neurotransmitter systems due to its piperidine structure, which is similar to that of certain neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Methoxymethyl-piperidin-1-yl)-ethanol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of certain neurotransmitters, allowing it to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine: Similar structure but with an amine group instead of an alcohol group.
3-Methoxymethyl-piperidine: Lacks the ethanol group, making it a simpler derivative.
N-Methylpiperidine: A methyl group instead of a methoxymethyl group.
Uniqueness
2-(3-Methoxymethyl-piperidin-1-yl)-ethanol is unique due to the presence of both a methoxymethyl group and an ethanol group This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways
Biological Activity
2-(3-Methoxymethyl-piperidin-1-yl)-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperidine ring substituted with a methoxymethyl group and an ethanol moiety. This configuration allows for various interactions with biological targets.
Synthesis Methods:
- Synthetic Route: The compound can be synthesized through the reaction of piperidine with methoxymethyl chloride, followed by treatment with ethylene oxide to introduce the ethanol group. Base catalysts such as sodium hydroxide are typically employed to facilitate these reactions.
- Industrial Production: In industrial settings, continuous flow processes are utilized for high yield and purity, with precise control over reaction conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, which can modulate enzyme activity and receptor binding. The following pathways are particularly relevant:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
- Receptor Interaction: It has been shown to interact with various receptors, which could lead to therapeutic effects in conditions like pain and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects: Studies have demonstrated that derivatives of piperidine compounds, including this one, can inhibit the growth of cancer cells. For instance, modifications to the piperidine structure have shown IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines .
- Neuropharmacological Activity: The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter release could be beneficial in conditions such as depression or anxiety .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of piperidine derivatives, including this compound. The compound was tested against human breast (MDA-MB-231) and ovarian (COV318) cancer cell lines. Results indicated significant antiproliferative effects, warranting further exploration into its mechanism and potential as a therapeutic agent .
Case Study 2: Neuropharmacological Effects
Research focused on the neuropharmacological effects of piperidine derivatives revealed that compounds similar to this compound could enhance dopamine receptor activity. This suggests a potential role in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-(3-Methoxy-piperidin-1-yl)-ethanol | Similar piperidine structure | Moderate antiproliferative activity |
2-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone | More complex structure | Higher potency in enzyme inhibition |
This comparison highlights the distinctiveness of this compound due to its specific functional groups that confer unique biological properties.
Properties
IUPAC Name |
2-[3-(methoxymethyl)piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-12-8-9-3-2-4-10(7-9)5-6-11/h9,11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZFSVHJAVWONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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